Vatalanib acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases [1]. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC50) values, which demonstrate its potency and selectivity [2] [3] [4].
| Target Kinase | Primary Function | IC50 Value (nM) |
|---|---|---|
| VEGFR-2 (KDR) | Key mediator of VEGF-induced angiogenesis | 37 nM |
| VEGFR-1 (Flt-1) | VEGF receptor | 77 nM |
| VEGFR-3 (Flt-4) | Lymphangiogenesis | 660-730 nM |
| PDGFR-β | Pericyte recruitment, stromal growth | 580 nM |
| c-Kit | Tumor cell proliferation (e.g., in GISTs) | 730 nM |
| c-Fms (CSF-1R) | Regulation of macrophages | 1400 nM |
Vatalanib's inhibition profile is highly selective. Screening against a panel of about 100 kinases showed significant inhibition only for the VEGF receptors, PDGFR, c-Kit, and c-Fms [1]. The compound has no direct cytotoxic or antiproliferative effects on cells that do not express these target receptors [1].
The following diagram illustrates the core mechanism by which vatalanib exerts its antitumor effects, simultaneously targeting tumor cells and the tumor vasculature.
In vitro, vatalanib inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 30 nM [1]. It also blocked VEGF-induced HUVEC migration and survival without cytotoxic effects on non-target cells [3].
In vivo, oral administration of vatalanib (25-100 mg/kg once daily) induced dose-dependent inhibition of angiogenesis and growth of various human carcinomas in mouse models, including melanoma, colon, and prostate cancers [5] [3]. It also inhibited the development of lymph node metastases in a murine B16/BL6 melanoma model [5].
Vatalanib progressed to Phase III trials for metastatic colorectal cancer [1] and has been investigated in multiple other cancers. Key clinical findings are summarized below.
| Clinical Trial Phase | Condition Studied | Key Findings | Reference |
|---|---|---|---|
| Phase II | Advanced Pancreatic Cancer (2nd-line) | 6-month survival: 29%; Well-tolerated, favorable vs. historic controls | [6] |
| Phase II | Myelodysplastic Syndromes (MDS) | Hematological improvement in 5% (15% in patients on drug ≥3 mos); limited by side effects | [7] |
| Phase I/II | Solid Tumors (inc. Colorectal Cancer) | Promising preliminary response & time to progression; positive safety profile | [1] |
Vatalanib's clinical applicability has been challenged by side effects. In the MDS trial, frequent non-hematological adverse events included fatigue, nausea, dizziness, and ataxia [7].
The inhibitory activity of vatalanib was characterized using an in vitro VEGF receptor tyrosine kinase assay [3]:
Vatalanib demonstrated proof-of-concept that oral VEGFR inhibition is feasible, but its clinical development appears limited. Research continues on optimizing tyrosine kinase inhibitors with improved efficacy and tolerability profiles [8].
Vatalanib succinate functions as a potent tyrosine kinase inhibitor. It specifically blocks the activity of all known vascular endothelial growth factor receptors (VEGFRs), which are critical enzymes in the process of angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis [1] [2] [3].
The table below summarizes its key molecular targets and the biological consequences of this inhibition:
| Target Protein | IC50 Value (nM) [4] | Role in Signaling | Biological Consequence of Inhibition |
|---|---|---|---|
| VEGFR-2 (KDR) | 37 | Primary mediator of VEGF-induced angiogenesis | Potently inhibits new blood vessel formation directed by the tumor [5] [4]. |
| VEGFR-1 (Flt-1) | 77 | Binds VEGF; role in monocyte migration & metastasis | Contributes to anti-angiogenic and anti-metastatic effects [5] [4]. |
| VEGFR-3 (Flt-4) | 730 | Regulates lymphangiogenesis | May inhibit the formation of new lymphatic vessels (lymphangiogenesis) [4]. |
| PDGFR-β | 580 | Involved in pericyte recruitment and stromal support | Disrupts the structural support network of blood vessels [6] [4]. |
| c-Kit | 730 | Stem cell factor receptor; implicated in some tumors | May provide a direct anti-tumor effect in certain malignancies [7] [4]. |
| c-Fms | 1400 | Receptor for CSF-1; regulates macrophage function | May affect the tumor microenvironment by influencing tumor-associated macrophages [6] [4]. |
| Aromatase | 50 [5] | Enzyme for estrogen synthesis | May provide an additional anti-tumor mechanism in hormone-dependent cancers [5]. |
The relationship between target inhibition and the resulting anti-tumor effects can be visualized through the following signaling pathway:
Vatalanib inhibits VEGF-driven signaling pathways in endothelial cells, suppressing angiogenesis and tumor growth.
By inhibiting these receptor tyrosine kinases, vatalanib disrupts critical intracellular signaling pathways in endothelial cells, leading to:
In laboratory studies, vatalanib demonstrated potent activity by inhibiting the proliferation, migration, and survival of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF [5]. In mouse models, oral administration of vatalanib led to significant inhibition of tumor growth, vascularization, and metastasis in cancers expressing VEGFR [5] [4].
Clinical trials have established dosing regimens and evaluated efficacy in various cancers. The following table summarizes key findings from two phase II clinical trials:
| Condition | Dosing Regimen | Key Efficacy Findings | Common Grade 3/4 Adverse Events |
|---|---|---|---|
| Advanced Pancreatic Cancer (2nd-line) | Oral "ramp-up": 250 mg bid (Week 1), 500 mg bid (Week 2), 750 mg bid (Week 3+) [6] | 6-month survival: 29% (vs. historic controls); 2 partial responses; 28% stable disease [6] | Hypertension (20%), Fatigue (17%), Abdominal pain (17%) [6] |
| Myelodysplastic Syndromes (MDS) | 750 mg to 1250 mg orally once daily, using intra-patient dose escalation over 28-day cycles [8] | Hematological improvement in 5% of evaluable patients (15% in patients on drug ≥3 months) [8] | Fatigue, Nausea/Vomiting, Dizziness, Anorexia, Ataxia, Diarrhea, Pain [8] |
Vatalanib (PTK787/ZK 222584) is an investigational small molecule that has not received official approval for clinical use [1]. It has been investigated for the treatment of various solid tumors, including metastatic colorectal cancer and non-small cell lung cancer (NSCLC), typically in combination with chemotherapy [1]. Research has also explored its potential in other conditions like myelodysplastic syndromes (MDS) [8] and wet Age-related Macular Degeneration (AMD) [2] due to its anti-angiogenic properties.
Vatalanib is classified as a type III tyrosine kinase inhibitor, also known as a covalent inhibitor, which functions by irreversibly binding to cysteines at specific sites on the kinases [1]. It primarily blocks angiogenesis by inhibiting the VEGF/VEGFR signaling axis.
The diagram below illustrates the VEGF/VEGFR signaling pathway and how Vatalanib induces its anti-angiogenic effects.
This inhibition leads to reduced proliferation, migration, and survival of endothelial cells, ultimately suppressing the vascularization and growth of tumors [2] [3].
The potency of Vatalanib against its primary and secondary targets is quantified by its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Target | IC50 (nM) | Note |
|---|---|---|
| VEGFR-2 (KDR) | 37 | Primary receptor for angiogenesis [4] |
| VEGFR-1 (Flt-1) | 77 | [2] [4] |
| VEGFR-3 (Flt-4) | 730 | Primary receptor for lymphangiogenesis [4] |
| c-Kit | 730 | [4] |
| PDGFR-β | 580 | [4] |
| c-Fms | 1400 | [4] |
Research on Vatalanib has utilized both in vitro and in vivo models to establish its efficacy.
Clinical trials have explored Vatalanib in various cancers, providing insight into its dosing and real-world efficacy and safety.
| Parameter | Details from Clinical Studies |
|---|---|
| Evaluated Indications | Myelodysplastic Syndromes (MDS) [6], Advanced Pancreatic Cancer [7], Metastatic Colorectal Cancer [8] |
| Common Dosing Schedules | Once daily (1250 mg) [6] or twice daily with a "ramp-up" schedule (250 mg → 500 mg → 750 mg bid) [7] |
| Reported Efficacy | MDS: Hematological improvement in 5% of all patients, 15% in patients on drug ≥3 months [6]. Pancreatic Cancer: 29% 6-month survival rate as 2nd-line therapy [7]. |
| Common Adverse Events (Grade ≥2) | Fatigue, nausea, vomiting, dizziness, anorexia, ataxia, diarrhea, pain, hypertension [6] [7] |
| Notable Serious Risks | Two deaths possibly drug-related (intracerebral hemorrhage, sudden death) [6] |
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Vatalanib against PDGFR-β, c-Kit, c-Fms, and key vascular endothelial growth factor receptors (VEGFRs), which are its primary targets. [1] [2]
| Target | Alternative Name(s) | Reported IC₅₀ (nM) |
|---|---|---|
| VEGFR-2 (KDR) | KDR, Flk-1 | 37 nM |
| VEGFR-1 (Flt-1) | Flt-1 | 77 nM |
| c-Kit | Stem Cell Factor Receptor | 660 nM |
| PDGFR-β | Platelet-Derived Growth Factor Receptor Beta | 580 nM |
| c-Fms | CSF-1R, M-CSFR | 730 nM (from [1]), 1400 nM (from [1]) |
| VEGFR-3 (Flt-4) | Flt-4 | 730 nM |
Vatalanib exhibits its highest potency against the VEGFR family. Its activity against PDGFR-β, c-Kit, and c-Fms contributes to its overall multi-targeted mechanism of action, potentially impacting tumor angiogenesis and the tumor microenvironment. [1] [3] [4]
Vatalanib's primary targets are Class III Receptor Tyrosine Kinases (RTKs), which share structural similarities and play critical roles in cell growth, survival, and angiogenesis. [5] [6]
Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways. [5] [4] [6]
Evidence for Vatalanib's activity comes from various experimental models, including kinase assays and cellular functional studies.
This method directly measures the compound's ability to inhibit the phosphorylation activity of the purified target kinases. [1]
A study investigated the effects of Vatalanib (PTK787) on leiomyosarcoma cell lines (SK-LMS-1 and SK-UT-1), which express VEGFR-1, VEGFR-3, and PDGFR-β. [4]
Vatalanib is classified as an investigational small molecule and is for research use only. [3] Its primary research applications are in studying angiogenesis and evaluating multi-targeted kinase inhibition in cancer models.
Vatalanib exerts its effects by competitively inhibiting the intracellular tyrosine kinase domains of VEGFRs, which are critical for pro-angiogenic signaling.
The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by vatalanib:
Early-phase clinical trials provide key evidence for vatalanib's activity, using standardized protocols to assess efficacy and biological effects.
Phase Ib Combination Therapy Study
A phase Ib study investigated vatalanib combined with the mTOR inhibitor everolimus in patients with advanced solid tumors, including a renal cell carcinoma (RCC) expansion cohort [5].
Phase II Study in GIST
A phase II trial evaluated vatalanib as a single agent in patients with metastatic Gastrointestinal Stromal Tumour (GIST) resistant to imatinib [6].
The tables below summarize critical pharmacological and efficacy data from clinical studies.
Table 1: Pharmacokinetic and ADME Properties of Vatalanib
| Property | Value / Description |
|---|---|
| Bioavailability | High (oral administration) [4] |
| Time to Peak (Tmax) | 1.0 - 2.5 hours [6] |
| Elimination Half-life | 4 - 6 hours [5] [1] [6] |
| Metabolism | Extensive hepatic metabolism, mainly via CYP3A4 [4] |
| Route of Elimination | Fecal and renal [4] |
| Protein Binding | Not Available |
| Volume of Distribution | Not Available |
Table 2: Summary of Clinical Efficacy from Select Trials
| Trial / Indication | Key Efficacy Outcomes |
|---|
| Phase Ib with Everolimus (RCC cohort) [5] | - Median PFS: 5.8 months
The table below summarizes key biochemical and cellular activity data for this compound, which is crucial for designing your experiments.
| Parameter | Value / Measurement | Details (Target/Cell Line/Model) |
|---|---|---|
| IC₅₀ (VEGFR-1) | 77 nM | Vascular Endothelial Growth Factor Receptor 1 [1] |
| IC₅₀ (VEGFR-2) | 37 nM | Vascular Endothelial Growth Factor Receptor 2 (Primary Target) [1] |
| IC₅₀ (Aromatase) | 50 nM | Enzyme for estrogen biosynthesis [1] |
| In Vitro Anti-proliferative Effect | No direct effect on cancer cell proliferation | Observed in gastric cancer cell lines [2] |
| In Vitro Anti-angiogenic Effect | Abolished tube formation | Human Umbilical Vein Endothelial Cells (HUVECs) in tube formation assay [2] |
| In Vivo Anti-tumor Efficacy | Superior reduction in tumor size with combination therapy | Gastric cancer xenograft mouse model (Vatalanib + Everolimus) [2] |
This compound is an oral tyrosine kinase inhibitor that primarily acts as an anti-angiogenic agent by targeting key receptors on endothelial cells [3] [1]. The following diagram illustrates its core mechanism of action in the context of angiogenesis.
The primary mechanism of Vatalanib is the inhibition of VEGF receptor tyrosine kinases, which are crucial for initiating pro-angiogenic signaling in endothelial cells [3] [1]. It potently targets VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) [4]. By binding to these receptors, Vatalanib prevents VEGF-mediated signaling, leading to the suppression of critical endothelial cell processes like proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels (angiogenesis) [1]. Vatalanib also inhibits other related tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, which may contribute to its overall anti-tumor activity [5] [3] [4].
While detailed step-by-step protocols are not fully elaborated in the available literature, the established methodology for investigating Vatalanib's effects in vitro can be reconstructed. The workflow below outlines the key stages of a tube formation assay, a standard method for assessing angiogenesis.
The core experiment involves using Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay on a basement membrane matrix (like Matrigel) [2]. Key considerations based on the literature include:
To build a complete protocol, you will need to supplement the information above with standard laboratory methods. Here are some key points and gaps to address:
Vatalanib (PTK787/ZK222584) is an orally active, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), with particularly strong affinity for VEGFR-2 (KDR), the primary mediator of angiogenesis in endothelial cells. Vatalanib exhibits potent inhibitory activity against all known VEGFRs (VEGFR-1, -2, and -3) with in vitro kinase assay IC₅₀ values of approximately 77 nM, 37 nM, and 640 nM, respectively. Additionally, it inhibits platelet-derived growth factor receptor (PDGFR) and c-Kit at sub-micromolar concentrations, but shows no activity against several other kinases including c-Met, EGFR, c-Src, and v-Abl up to 10 μM [1]. Vatalanib is classified as a type III kinase inhibitor that can form covalent interactions with cysteine residues in the ATP-binding pocket, distinguishing it from type I and II inhibitors [2] [3]. In human umbilical vein endothelial cells (HUVECs), vatalanib inhibits VEGF-induced autophosphorylation with an IC₅₀ of 17 nM and effectively blocks VEGF-stimulated proliferation [1], making it a valuable research tool for studying angiogenic signaling pathways.
Table 1: Vatalanib Inhibitory Effects on HUVEC Proliferation and Migration
| Assay Type | Vatalanib Concentration | Effect | Significance | Reference |
|---|---|---|---|---|
| VEGFR-2 Phosphorylation | 17 nM | IC₅₀ for VEGF-induced autophosphorylation | Primary mechanism | [1] |
| Cell Proliferation | 0.5-50 μM | Dose-dependent inhibition | Typical working concentration | [1] |
| Cell Migration | 1-100 μM | Significant delay in migration | Dose-dependent effect | [4] |
| VEGF/ERK Signaling | 0.5-50 μM | Inhibition of VEGF-induced ERK phosphorylation | Blocks downstream signaling | [1] |
Table 2: Comparative Efficacy in Angiogenesis Assays
| Treatment | Concentration | Tubulogenesis Inhibition | Cell Viability | Reference |
|---|---|---|---|---|
| Vatalanib + HKE2 | 50 μM | Complete blockade of HKE2-induced tubulogenesis | Minimal toxicity | [5] |
| Vatalanib alone | 50 μM | Significant reduction in network formation | >80% viability | [5] |
| VEGF165 control | 50 ng/mL | Enhanced tubulogenesis | Normal growth | [5] |
3.1.1 Background and Principle The anti-proliferative effect of vatalanib on HUVECs can be quantified using standardized colorimetric and cell counting methods. Vatalanib has been shown to significantly suppress proliferation of endothelial cells in a dose-dependent manner, with effects observed at concentrations ranging from 0.5-50 μM [1]. This protocol outlines the methodology for evaluating vatalanib's antiproliferative effects using multiple complementary approaches.
3.1.2 Materials
3.1.3 Detailed Procedure
Cell Seeding and Culture
Drug Treatment
MTT Assay
Direct Cell Counting
3.1.4 Data Analysis
3.2.1 Background and Principle The inhibitory effect of vatalanib on HUVEC migration can be assessed using a wound healing (scratch) assay. Vatalanib has been shown to significantly delay migration at concentrations as low as 1 μM, with more pronounced effects at higher doses (10-100 μM) [4]. This method evaluates the ability of cells to migrate into a denuded area following creation of a mechanical wound.
3.2.2 Materials
3.2.3 Detailed Procedure
Cell Preparation and Wound Creation
Drug Treatment and Imaging
Incubation and Final Assessment
Quantification and Analysis
Figure 1: Experimental workflow for HUVEC migration assay using wound healing method
4.1.1 Background Vatalanib exerts its anti-angiogenic effects primarily through inhibition of VEGFR-2 signaling, a key pathway regulating endothelial cell proliferation, migration, and survival. Research has demonstrated that vatalanib treatment leads to decreased expression of vascular endothelial growth factor (VEGF) and transforming growth factor-β (TGF-β) in target cells, without altering p53 protein levels [4]. Understanding these molecular mechanisms is essential for comprehensive characterization of vatalanib's effects.
4.1.2 Western Blot Analysis Protocol
Materials and Reagents
Procedure
Cell Treatment and Protein Extraction
Electrophoresis and Transfer
Immunoblotting
Data Analysis
Figure 2: Vatalanib inhibition mechanism of VEGFR-2 signaling pathway in HUVECs
Stock Solution Preparation:
Working Solution Preparation:
Stability and Storage:
Positive Controls:
Toxicity Monitoring:
Combination Studies:
Common Issues and Solutions:
Optimization Guidelines:
These application notes and protocols provide comprehensive methodology for investigating the anti-angiogenic properties of vatalanib in HUVEC models, enabling researchers to reliably assess its effects on proliferation, migration, and associated signaling pathways.
Vatalanib is an oral tyrosine kinase inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT [1] [2] [3]. Its short half-life of approximately 4.5 to 6 hours is a critical factor in designing an effective dosing schedule [2] [3]. Based on clinical studies, the following table summarizes the dosing strategies that can inform preclinical protocol development.
| Dosing Schedule | Total Daily Dose | Key Rationale & Context |
|---|---|---|
| Once Daily (QD) [4] [3] | 1250 mg | Used in early phase trials; simple regimen but may lead to significant fluctuations in drug exposure due to short half-life [3]. |
| Twice Daily (BID) [1] [5] [6] | 1000 mg - 1500 mg | Designed to maintain more consistent drug levels; common BID dose was 750 mg [1] [5]. |
| Ramp-Up Dosing [1] | 500 mg → 1000 mg → 1500 mg | Starts at a lower dose (e.g., 250 mg BID) and increases weekly to improve tolerability and manage potential early toxicities [1]. |
To adapt the human dosing information for mouse studies, you can follow this established methodology.
1. Calculate the Human Equivalent Dose (HED)
2. Adjust for Dosing Frequency
3. Prepare the Dosing Formulation
4. Administer the Drug
The following diagram illustrates the logical workflow for establishing a Vatalanib dosing protocol in mouse models, from initial dose calculation to in vivo assessment.
| Property | Condition/Value |
|---|---|
| Storage Temperature (Powder) | -20°C [1] |
| Storage Temperature (Solution) | -80°C [1] |
| Melting Point | 195°C [2] |
| Solubility in DMSO | Soluble [2] [3] |
| Long-Term Stability (Formulation) | 24 months at 25°C/60% RH & 40°C/75% RH [4] |
Vatalanib is a multi-targeted tyrosine kinase inhibitor. Its half-maximal inhibitory concentration (IC₅₀) for key targets is [3]:
| Target | IC₅₀ (nM) |
|---|---|
| KDR (VEGFR2) | 37 |
| Flt-1 (VEGFR1) | 77 |
| Flt-4 (VEGFR3) | 730 |
| c-Kit | 730 |
| PDGFR-β | 580 |
This protocol describes how to prepare a standard stock solution for in vitro assays.
Materials
Procedure
Notes
This protocol is adapted from a study on the long-term stability of this compound in controlled-release formulations [4].
Materials
Procedure
Notes
The diagram below illustrates the primary mechanism of action of vatalanib and its role in inhibiting angiogenesis.
Table 1: Primary Targets of Vatalanib
| Target | Function in Cancer | Effect of Inhibition |
|---|---|---|
| VEGFR-1, -2, -3 | Mediates VEGF-driven endothelial cell proliferation, survival, and migration; key driver of tumor angiogenesis. | Disruption of new blood vessel formation, starving the tumor of oxygen and nutrients [1] [2]. |
| PDGFR | Involved in pericyte recruitment and vessel stabilization. | Produces immature, dysfunctional tumor vasculature [1]. |
| c-Kit | Implicated in the function of some tumor stem cells and interstitial cells of Cajal. | The clinical relevance in mCRC is not fully defined [1]. |
The diagram below illustrates how vatalanib and FOLFOX target different compartments of the tumor microenvironment.
The combination was evaluated in two large phase III trials, CONFIRM-1 and CONFIRM-2.
Table 2: Summary of Phase III Clinical Trial Outcomes (Vatalanib + FOLFOX4)
| Trial Parameter | CONFIRM-1 (First-line mCRC) | CONFIRM-2 (Second-line mCRC) |
|---|---|---|
| Patient Population | Chemotherapy-naive metastatic CRC [2]. | mCRC patients resistant to first-line 5-FU + irinotecan [2]. |
| Control Arm | FOLFOX4 + Placebo [2]. | FOLFOX4 + Placebo [2]. |
| Experimental Arm | FOLFOX4 + Vatalanib [2]. | FOLFOX4 + Vatalanib [2]. |
| Primary Endpoint (PFS) | Not significantly improved [2]. | Not significantly improved [2]. |
| Overall Survival (OS) | Not significantly improved [2]. | Not significantly improved [2]. |
| Response Rate | Not significantly improved [2]. | Not significantly improved [2]. |
| Notable Subgroup Analysis | A post-hoc analysis suggested a trend toward improved PFS in patients with high baseline serum LDH [2]. | Similar trend observed in high LDH subgroup [2]. |
Table 3: Dosing and Common Adverse Events
| Category | Details |
|---|---|
| Recommended Dose | 1250 mg orally, once daily [2]. |
| FOLFOX Regimen | Standard FOLFOX4 protocol administered intravenously every 2 weeks [2]. |
| Most Frequent Grade 3/4 Toxicities | Hypertension (23%), Neutropenia (37%) [2]. |
| Other Notable Toxicities | Ataxia, vertigo, nausea, vomiting [2]. |
| Dose-Limiting Toxicities | Hypertension, ataxia, vertigo [2]. |
| Myelosuppression | Attributable primarily to the FOLFOX backbone chemotherapy [2]. |
The following workflow outlines the typical structure of a clinical study investigating this combination.
The combination of vatalanib and FOLFOX, despite a strong mechanistic rationale, did not meet its primary efficacy endpoints in phase III trials. A potential reason for this failure may be vatalanib's short half-life (approximately 6 hours), which might result in insufficient continuous inhibition of the VEGF receptors with a once-daily dosing schedule [1] [2].
For research purposes, this case highlights several critical considerations for future oncology drug development:
Basic Chemical Properties
The table below summarizes the fundamental chemical and handling information for this compound that you will need before preparing your stock solution [1] [2].
| Property | Details |
|---|---|
| Chemical Name | N-(4-Chlorophenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine succinate [1] [2] |
| Molecular Weight | 464.9 g/mol [1] [2] |
| Purity | ≥98% [1] [2] |
| Recommended Storage | Store lyophilized powder at -20°C, desiccated, and protected from light [1] [3]. |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [4]. |
Solubility and Stock Solution Preparation
This compound is most commonly dissolved in DMSO. The table below provides the standard calculations for creating a 100 mM stock solution, which is a typical concentration for further dilutions [2].
| Parameter | Value / Instruction |
|---|---|
| Solvent | Anhydrous DMSO [1] [2] [3]. |
| Max Solubility in DMSO | 100 mM (approximately 46.5 mg/mL) [1] [2]. |
| Example: 10 mM Stock | Reconstitute 5 mg of powder in 1.076 mL of DMSO [3]. |
| Example: 100 mM Stock | Dissolve 5 mg of powder in 0.1076 mL (or 107.6 µL) of DMSO [2]. |
The typical workflow for preparing and using a stock solution involves a series of careful steps, from initial preparation to experimental application, as outlined below.
When you are ready to use this compound in your cell culture experiments, consider the following typical working parameters based on research use.
| Parameter | Typical Range | Notes |
|---|---|---|
| Working Concentration | 0.5 - 50 µM [3]. | Must be determined empirically for each cell type and assay. |
| Pretreatment Duration | 0.5 - 2 hours [3]. | When used prior to a stimulator. |
| Treatment Duration Alone | Up to 72 hours [3]. | Varies based on experimental endpoint. |
| Vehicle Control | Use culture media with the same final concentration of DMSO (e.g., 0.1% v/v). | Critical for controlling solvent effects. |
Successful use of this compound in cell culture hinges on proper preparation of a concentrated DMSO stock, careful handling due to its toxicity, and empirical determination of the optimal working concentration for your specific biological model.
The phase II trial (PCRT O4-001) evaluated vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy [1] [2].
Table 1: Key Efficacy Outcomes from the Phase II Trial [1] [2]
| Efficacy Parameter | Result |
|---|---|
| 6-Month Survival Rate | 29% (95% CI, 18-41%) |
| Median Progression-Free Survival (PFS) | 2 months |
| Objective Response Rate (ORR) | Partial Response (PR) in 2 patients |
| Disease Control Rate (DCR) | 28% (Stable Disease) |
Table 2: Common Grade 3/4 Adverse Events (Occurring in ≥10% of patients) [1] [2]
| Adverse Event | Incidence (Grade 3/4) |
|---|---|
| Hypertension | 20% (N=13) |
| Fatigue | 17% (N=11) |
| Abdominal Pain | 17% (N=11) |
| Elevated Alkaline Phosphatase | 15% (N=10) |
The trial utilized an oral "ramp-up" dosing schedule to optimize tolerability [2].
The trial investigated potential soluble and imaging biomarkers, though none correlated with treatment response [1] [2].
Vatalanib is an oral poly-tyrosine kinase inhibitor that primarily targets angiogenic pathways, which are critical for tumor growth and metastasis [2] [3].
Figure 1: Vatalanib inhibits multiple receptor tyrosine kinases to block angiogenesis.
The overall design and key procedures of the clinical trial are summarized in the workflow below.
Figure 2: High-level workflow of the vatalanib phase II trial.
While the trial did not establish vatalanib as a standard of care, it contributed valuable information on targeting angiogenesis in pancreatic cancer and the use of a ramp-up dosing schedule for tolerability. Future research would likely focus on combining anti-angiogenic agents like vatalanib with other targeted therapies or immunotherapies, particularly in selected patient populations.
Vatalanib (PTK787/ZK22584) is an oral polytyrosine kinase inhibitor with strong affinity for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors, making it a potent anti-angiogenic agent for cancer therapy. As a small molecule inhibitor, vatalanib primarily targets VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases, effectively disrupting key signaling pathways in tumor angiogenesis. The development of vatalanib represents a significant advancement in targeted cancer therapy, particularly for tumors dependent on robust vascular networks for growth and metastasis.
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has emerged as a critical functional imaging technique for monitoring the biological effects of anti-angiogenic treatments like vatalanib. Unlike conventional anatomical imaging that primarily documents tumor size changes, DCE-MRI provides quantitative parameters related to tumor vasculature, including microvascular permeability, blood flow, and blood volume. This non-invasive methodology enables researchers and clinicians to detect early pharmacodynamic responses to anti-angiogenic therapy, often within days of treatment initiation, well before morphological changes become apparent. The ability to repeatedly assess tumor vascular parameters throughout treatment makes DCE-MRI an invaluable tool for dose optimization and response assessment in early-phase clinical trials of vascular-targeting agents [1] [2].
Vatalanib exerts its anti-angiogenic effects through potent inhibition of key receptor tyrosine kinases involved in tumor vasculature development and maintenance. The primary molecular targets include:
VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3): By blocking VEGF signaling, vatalanib disrupts endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new tumor blood vessels.
Platelet-derived growth factor receptors (PDGFR-α and PDGFR-β): Inhibition of PDGF signaling affects pericyte recruitment and vessel stabilization, compromising the structural integrity of tumor vasculature.
Additional targets: Vatalanib also demonstrates activity against c-Kit and colony-stimulating factor 1 receptor (c-Fms), broadening its anti-tumor effects beyond direct angiogenesis inhibition [3].
The biological rationale for using vatalanib in solid tumors stems from the fundamental understanding that tumor growth beyond 1-2 mm³ requires new blood vessel formation to supply oxygen and nutrients. Pancreatic tumors, for instance, express high levels of VEGF, VEGF receptors, and other angiogenic regulators within their characteristically hypoxic microenvironment. This aberrant expression pattern is driven by the complex pancreatic cancer stroma, where >80% of the tumor mass consists of desmoplastic tissue composed of endothelial cells, fibroblasts, immune cells, and endocrine cells that secrete growth factors and cytokines [3].
The implementation of DCE-MRI for monitoring vatalanib therapy is predicated on the technique's ability to detect functional changes in tumor vasculature following VEGF pathway inhibition. DCE-MRI parameters provide quantifiable metrics of vascular physiology that are directly influenced by anti-angiogenic mechanisms:
Reduced vascular permeability: VEGF is a potent inducer of vascular permeability; its inhibition leads to decreased leakage of contrast agents from the vasculature into the extravascular extracellular space.
Decreased blood flow and volume: Anti-angiogenic therapy causes pruning and normalization of immature, dysfunctional tumor vessels, resulting in reduced perfusion.
Vascular normalization: The transient "normalization" of tumor vasculature following VEGF inhibition manifests as improved vessel organization and function, which can be captured through DCE-MRI parameter changes [1] [2].
The correlation between DCE-MRI parameters and underlying vascular changes makes this imaging technique particularly valuable for proof-of-concept studies in early drug development, where demonstrating target engagement and biological activity is essential for establishing dose-response relationships and guiding subsequent clinical trial design [1].
Several clinical studies have investigated the utility of DCE-MRI for monitoring vatalanib therapy across different tumor types, providing evidence for its validity as a pharmacodynamic biomarker:
Table 1: Clinical Evidence for DCE-MRI in Monitoring Vatalanib Therapy
| Cancer Type | Study Design | Key DCE-MRI Findings | Clinical Correlation |
|---|---|---|---|
| Non-small cell lung cancer (NSCLC) [4] | Phase II, 46 patients | Significant mean reductions in Ktrans (38.4%; p < 0.0001) and initial AUC60 (24.9%; p < 0.0001) at day 2 | No significant difference in parameter reductions between stable disease and progressive disease groups |
| Advanced pancreatic cancer [3] | Phase II, 67 patients | DCE-MRI investigated as potential predictive marker | 6-month survival rate of 29%; 2 partial responses; 28% stable disease |
| Colorectal cancer (preclinical evidence) [5] | Preclinical models | Significant anti-tumor activity correlated with decreased microvessel density | Established proof-of-concept for vascular effects |
The NSCLC study demonstrated that DCE-MRI could detect significant vascular changes as early as two days after initiating vatalanib treatment, highlighting the technique's sensitivity to rapid pharmacodynamic effects. The substantial reductions in Ktrans (38.4%) and initial AUC60 (24.9%) provide clear evidence of vatalanib's biological activity on tumor vasculature. However, the lack of correlation between these early parameter changes and ultimate clinical outcome (stable disease vs. progressive disease) suggests that while DCE-MRI confirms target engagement, it may have limited predictive value for patient selection in this specific context [4].
In the pancreatic cancer trial, vatalanib was administered using a novel "ramp-up schedule" (250 mg BID week 1, 500 mg BID week 2, and 750 mg BID thereafter) to optimize dosing while managing toxicity. The study reported a favorable 6-month survival rate (29%) compared with historic controls in this treatment-resistant population, supporting further investigation of vatalanib in pancreatic cancer. Although the DCE-MRI biomarker component did not yield significant correlations with response in this trial, the study established the tolerability profile of vatalanib in the second-line setting, with hypertension (20%), fatigue (17%), abdominal pain (17%), and elevated alkaline phosphatase (15%) representing the most common grade 3/4 adverse events [3].
Proper patient preparation is essential for obtaining high-quality, reproducible DCE-MRI data. The following steps should be implemented:
Fasting: Patients should fast for 4-6 hours prior to the examination to minimize potential motion artifacts from gastrointestinal activity and reduce variability in contrast agent kinetics.
Hydration: Encourage adequate hydration before the study unless contraindicated by the patient's clinical condition, as this helps ensure stable renal function for contrast agent clearance.
IV access: Establish secure intravenous access (18-20 gauge catheter) in an antecubital or other large forearm vein using a power-injector-compatible line. Avoid small hand or wrist veins due to the risk of extravasation during high-flow-rate injection.
Patient positioning: Position the patient comfortably in the scanner to minimize motion, using appropriate immobilization devices (pads, straps) as needed. Clearly instruct the patient on breath-holding commands to ensure consistent positioning during dynamic acquisitions.
Pre-medication: Typically, no pre-medication is required unless the patient has a history of anxiety or pain that might compromise study quality. Follow institutional protocols for contrast administration if there is a history of mild contrast reactions.
Standardized acquisition parameters are critical for multi-center trials and longitudinal assessments. The following protocol is adapted from published studies that successfully detected vatalanib-induced vascular changes:
Table 2: Recommended DCE-MRI Acquisition Parameters for Vatalanib Monitoring
| Parameter | Recommended Setting | Alternative Options | Rationale |
|---|---|---|---|
| Field Strength | 1.5 Tesla | 3.0 Tesla | Better established for quantitative DCE-MRI; wider availability |
| Sequence Type | T1-weighted gradient echo (VIBE/FFE/FAME) | TWIST, DISCO | Good T1 sensitivity with adequate temporal resolution |
| Temporal Resolution | 3-5 seconds | <10 seconds | Balances coverage with sampling frequency for pharmacokinetic modeling |
| Acquisition Time | 5-7 minutes | 4-10 minutes | Captures initial distribution and early washout phase |
| Slice Thickness | 5 mm | 3-7 mm | Optimizes through-plane resolution while maintaining signal-to-noise |
| Contrast Agent | Gadolinium-based (Gd-DTPA) | Other Gd-chelates | Standard low-molecular-weight agent with well-characterized kinetics |
| Contrast Dose | 0.1 mmol/kg | 0.05-0.1 mmol/kg | Provides robust enhancement while staying within safety guidelines |
| Injection Rate | 2-3 mL/sec | 2-5 mL/sec | Ensures compact bolus for accurate perfusion assessment |
| Saline Flush | 15-20 mL at same rate | 15-30 mL | Ensures complete contrast delivery from IV line to circulation |
The acquisition protocol should include a pre-contrast T1 mapping sequence using variable flip angles (typically 2°, 10°, and 20°) to establish baseline T1 values for quantitative analysis. The dynamic series should commence simultaneously with contrast agent injection to capture the first pass of contrast through the tumor vasculature, which is critical for accurate parameter estimation [4] [1] [6].
DCE-MRI data analysis can be performed using semi-quantitative or quantitative pharmacokinetic modeling approaches:
Semi-quantitative analysis: Calculates parameters directly from the signal intensity-time curve without complex modeling:
Quantitative pharmacokinetic analysis: Uses mathematical models to estimate physiological parameters:
For vatalanib studies, Ktrans and iAUC60 have demonstrated particular utility, showing significant reductions shortly after treatment initiation. The Tofts or extended Tofts model is recommended for quantitative analysis, providing a balance between physiological relevance and practical implementation [4] [1] [2].
Optimal timing of DCE-MRI assessments is critical for capturing vatalanib-induced vascular changes while accommodating practical clinical constraints:
Diagram 1: Recommended DCE-MRI Assessment Timeline for Vatalanib Studies
This assessment schedule captures the rapid pharmacodynamic effects of vatalanib (early time points) while also monitoring longer-term vascular changes and their relationship to traditional efficacy endpoints. The day 2 assessment is particularly valuable for establishing proof-of-mechanism, while subsequent time points help determine whether early vascular changes predict later clinical benefit [4] [1].
A standardized workflow ensures consistent and reproducible analysis across all patients and time points:
Diagram 2: DCE-MRI Analysis Workflow for Vatalanib Studies
Region of interest (ROI) definition requires particular attention in vatalanib studies. The entire tumor should be segmented while carefully excluding obvious necrotic or cystic regions (which typically show no enhancement), major blood vessels, and artifacts. For heterogeneous tumors, histogram analysis of parametric maps may provide additional insights beyond mean parameter values, capturing the spatial variability of vascular response within the tumor [1] [6].
Implementing a robust quality assurance program is essential for generating reliable, reproducible DCE-MRI data in multi-center trials:
Scanner calibration: Regular phantom testing to verify signal linearity and consistency across platforms, using standardized MRI phantoms with known T1 and T2 relaxation properties.
Contrast administration protocol: Standardize injection technique, contrast concentration, and flush volume across all sites to minimize variability in bolus characteristics.
Sequence harmonization: While complete sequence identity across different scanner platforms may not be feasible, implement harmonized protocols with comparable spatial and temporal resolution, flip angle, and acquisition orientation.
Centralized analysis: Establish a dedicated imaging core laboratory with experienced readers who are blinded to clinical data and treatment assignment to ensure consistent analysis across all studies.
Data transfer and storage: Implement secure, efficient systems for transferring large imaging datasets from clinical sites to the core laboratory, with appropriate backup and archival procedures.
Despite its utility, DCE-MRI implementation for vatalanib monitoring presents several interpretation challenges:
Parameter complexity: DCE-MRI parameters like Ktrans represent composite measures influenced by multiple physiological factors including blood flow, permeability, and surface area. Changes in these parameters following vatalanib therapy should be interpreted as overall markers of vascular alteration rather than specific effects on individual physiological processes.
Tumor heterogeneity: Regional variations in vascularity, permeability, and drug delivery can complicate whole-tumor assessment and response evaluation. Supplemental analyses such as histogram assessment or voxel-based clustering may help capture this heterogeneity.
Vascular normalization phase: The complex, multiphasic vascular response to VEGF inhibition includes an initial "normalization" window characterized by improved vessel function, followed by progressive rarefaction. The timing of DCE-MRI assessment relative to this dynamic process can significantly influence parameter changes.
Technical variability: Sources of technical variability including patient motion, respiratory artifacts, and differences in contrast injection technique can introduce noise that may obscure true biological effects.
The clinical significance of DCE-MRI parameter changes also requires careful consideration. While reductions in Ktrans and iAUC60 clearly demonstrate vatalanib's biological activity on tumor vasculature, the relationship between these early changes and ultimate clinical benefit appears to be context-dependent. In the NSCLC trial, for instance, significant reductions in DCE-MRI parameters were observed in both stable disease and progressive disease groups, suggesting that while DCE-MRI confirms target engagement, it may have limited predictive value for patient selection in this specific setting [4].
DCE-MRI provides a valuable non-invasive methodology for monitoring the pharmacodynamic effects of vatalanib on tumor vasculature. The significant reductions in Ktrans and iAUC60 observed within days of treatment initiation robustly demonstrate vatalanib's target engagement and biological activity. The comprehensive protocol outlined in this document—encompassing patient preparation, image acquisition, data analysis, and interpretation—offers a standardized approach for implementing DCE-MRI in vatalanib clinical trials.
Future developments in DCE-MRI for anti-angiogenic therapy monitoring will likely focus on advanced modeling techniques that better separate flow from permeability effects, multi-parametric imaging approaches that combine DCE-MRI with other functional techniques (DWI, BOLD, MRS), and standardization initiatives that improve consistency across multi-center trials. The integration of artificial intelligence and machine learning for image analysis may also enhance the detection of subtle vascular changes and improve prediction of treatment response.
As anti-angiogenic therapies continue to evolve, including their combination with immunotherapies and other targeted agents, DCE-MRI will remain an essential tool for understanding drug effects on the tumor microenvironment and optimizing therapeutic strategies for cancer patients.
The table below summarizes the key handling information for vatalanib succinate from supplier data sheets.
| Property | Specification | Source / Reference |
|---|---|---|
| Recommended Storage | Store at -20°C [1] [2] [3] | Supplier Data Sheets |
| Physical Form | Lyophilized (freeze-dried) powder [3] | Supplier Data Sheets |
| Light Sensitivity | Protect from light [3] | Supplier Data Sheets |
| Solution Stability | Stable for 3 months once dissolved, when stored at -20°C [3] | Supplier Data Sheets |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL [3]) and water [1] | Supplier Data Sheets |
| Molecular Weight | 464.9 g/mol (for the succinate salt) [1] | Supplier Data Sheets |
| Purity | ≥98% [1] [2] | Supplier Data Sheets |
Understanding the chemical and pharmacokinetic properties of a compound is crucial for designing stable experimental conditions.
Here are solutions to common issues researchers might face.
| Problem | Potential Cause | Solution & Preventive Action |
|---|---|---|
| Precipitation in aqueous buffers | Low solubility at working concentration; degradation over time. | • Re-optimize dilution protocol. • Ensure stock solution is fresh and properly stored. • Use a co-solvent like cyclodextrins if compatible with the assay. |
| Loss of activity in cell-based assays | Compound degradation in solution; multiple freeze-thaw cycles. | • Prepare fresh aliquots from powder. • Avoid freeze-thaw cycles of stock solution. • Confirm storage conditions (-20°C, protected from light). |
| High background or inconsistent results | Contaminated stock solution; degraded compound. | • Use sterile techniques. • Start a fresh aliquot for each experiment. • Verify the pH and composition of assay buffers. |
Q1: What is the shelf-life of the lyophilized powder? While an exact expiration date is batch-specific, one supplier states the lyophilized powder is stable for 24 months when stored desiccated at -20°C and protected from light [3]. Always refer to the Certificate of Analysis (CoA) for your specific batch.
Q2: Can I use this compound for in vivo studies? Yes, vatalanib has been used in numerous in vivo models and clinical trials, administered orally [5] [6] [7]. The succinate salt form is typically used to improve solubility for formulation.
Q3: Why is protection from light necessary? Many organic compounds, especially those with complex aromatic ring systems like vatalanib, can undergo photochemical degradation (photolysis) when exposed to light, leading to loss of potency and generation of impurities [3].
For your convenience, here is a standardized workflow to ensure the compound's stability from the moment you receive it.
The table below summarizes the incidence of key adverse events (AEs) associated with Vatalanib from clinical trials, providing a quantitative overview for risk assessment.
| Adverse Event | Typely Grade 3/4 Incidence | Relevant Study Context |
|---|---|---|
| Hypertension | 20% - 23% [1] [2] [3] | Observed across multiple cancer types (colorectal, pancreatic, NSCLC) [1] [3]. |
| Fatigue | 14.7% - 17% [1] [2] | Frequently reported; can be treatment-limiting [1] [2]. |
| Other Common AEs | Nausea, dizziness, diarrhea, abdominal pain [1] | Often lower grade; supportive care is typically effective. |
Here are answers to frequently asked technical questions, designed to assist in experimental design and clinical trial planning.
Hypertension is a known "on-target" effect of Vatalanib, primarily resulting from the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway [4] [5].
A proactive and structured monitoring protocol is essential for subject safety.
Fatigue management requires a multi-faceted approach to rule out other causes and provide supportive care.
Yes, a "ramp-up" dosing schedule was successfully implemented in a phase II trial for pancreatic cancer to improve initial tolerability [2].
The key challenge with Vatalanib is its time-dependent pharmacokinetics, primarily due to autoinduction of its own metabolism. The table below summarizes core data for easy reference.
| Parameter | Findings/Value | Clinical Context / Notes |
|---|---|---|
| Mechanism of Action | Potent inhibitor of VEGFR-1, -2, -3, PDGFR, and c-KIT tyrosine kinases [1] [2]. | Targets angiogenesis and specific stromal signaling pathways. |
| Half-life | Approximately 4-6 hours [1] [3] [4]. | Short half-life is a primary rationale for BID dosing. |
| Key PK Challenge | Autoinduction of Metabolism: Apparent oral clearance (CL/F) increases significantly with repeated dosing [4]. | Systemic exposure can decrease by ~50% from Day 1 to steady state. |
| Extent of Autoinduction | Clearance increases by a median of 2.3-fold (range: 1.7 to 4.1-fold) [4]. | Highly variable between patients; pre-induction CL/F: 24.1 L/h, post-induction CL/F: 54.9 L/h [4]. |
| BID Dosing Rationale | Maintains consistent plasma levels, avoiding large troughs due to short half-life [5] [3]. | A "ramp-up" schedule (e.g., 250 mg BID→500 mg BID→750 mg BID) can improve initial tolerability [6]. |
| Reported BID Doses | 500 mg, 750 mg, and 1000 mg BID [6] [5]. | 750 mg BID and 1000 mg BID have been used as the maximum tolerated dose in different regimens [6] [5]. |
Understanding Vatalanib's metabolic pathway is crucial for troubleshooting experimental variability. It is primarily metabolized by cytochrome P450 enzymes, leading to autoinduction.
For accurate pharmacokinetic monitoring, a validated analytical method is essential. Here is a summary of a published LC-MS/MS protocol for quantifying Vatalanib in human plasma [7].
| Assay Component | Details |
|---|---|
| Technology | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). |
| Internal Standard | Imatinib-13C,2H3. |
| Sample Pre-treatment | Protein precipitation with acetonitrile/methanol (1:1, v/v). |
| Chromatography | Reversed-phase column under alkaline conditions. |
| Linear Dynamic Range | 10.0 to 2500 ng/mL. |
| Performance | The method is reported as accurate, precise, and easy to use. |
Here are solutions to common experimental challenges based on clinical and preclinical findings.
FAQ 1: How can I account for Vatalanib's autoinduction in my study design?
FAQ 2: Why is BID dosing superior to QD dosing for in vivo studies? The short half-life of Vatalanib (~4-6 hours) means that with once-daily (QD) dosing, the drug concentration falls below effective levels for a significant portion of the 24-hour period [3]. BID dosing helps maintain plasma concentrations consistently above the target therapeutic threshold, ensuring continuous target inhibition. Clinical trials have successfully used BID schedules to achieve more consistent drug exposure [6] [5].
FAQ 3: What are the critical controls for Vatalanib experiments in cell-based assays?
Based on phase II studies, the following table summarizes the general dose reduction strategy for managing grade 3 or higher drug-related toxicities.
| Step | Action | Dosage Adjustment |
|---|---|---|
| Initial Management | Interrupt vatalanib treatment until toxicity resolves to Grade ≤1 [1]. | Withhold dose |
| First Re-treatment | Resume treatment at a reduced dose [1]. | 1000 mg/day (e.g., 500 mg BID or 400 mg AM + 600 mg PM) |
| Second Re-treatment | If grade 3+ toxicity recurs, reduce dose further [1]. | 750 mg/day (e.g., 250 mg BID + 250 mg AM + 500 mg PM) |
| Further Toxicity | Discontinue vatalanib if toxicity requires a third dose reduction or a treatment delay ≥3 weeks [2]. | Permanently stop |
The established full dose in the referenced study was 1500 mg/day (750 mg twice daily) after a ramp-up schedule [1]. In other trials, the Maximum Tolerated Dose (MTD) was identified as 1000 mg twice daily when combined with other drugs [3].
Clinical trials have identified several grade 3 and 4 adverse events considered dose-limiting. The table below lists these toxicities, which typically trigger dose interruption and reduction.
| Toxicity Category | Specific Dose-Limiting Toxicities (Grade 3/4) |
|---|---|
| Hematologic | Neutropenia (Grade 4), Thrombocytopenia (Grade 3) [3] |
| Gastrointestinal (GI) | Nausea, Vomiting, Diarrhea (if not responsive to standard medical therapy) [3] |
| Hepatic | Elevated transaminases (Grade 3) [3] [2] |
| Renal | Elevated creatinine, Proteinuria (Grade ≥2, ≥1.0 g in 24h) [3] [2] |
| Other Non-Hematologic | Hypertension (Grade 4), Ataxia, Dizziness (Grade 3 >10 days) [3] [2] |
For your research protocols, here are key methodologies and factors cited in clinical trials:
The workflow below summarizes the decision-making process for managing vatalanib toxicity.
Proteinuria is a recognized adverse event associated with Vatalanib and other VEGF pathway inhibitors. The following table summarizes its incidence across different clinical trials.
| Trial Population | Any Grade Proteinuria | Grade 3/4 Proteinuria | Citation |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | 25% (5 out of 20 patients) | 0% | [1] |
| Advanced Pancreatic Cancer | Information not specified in results | Information not specified in results | [2] |
| Combination with Bevacizumab (Various Advanced Cancers) | Occurred in patients; specific incidence not provided | Grade 3 nephrotic range proteinuria reported | [3] |
The standard methodology for monitoring proteinuria in these trials was urinalysis by dipstick [2] [1]. Per the trial protocols, patients were to have no proteinuria on baseline dipstick reading. If protein was detected, eligibility was contingent on a confirming 24-hour urine collection showing total urinary protein ≤ 500 mg and a measured creatinine clearance (CrCl) ≥ 50 mL/min [2].
While the specific dose-modification guidelines for proteinuria from the Vatalanib trials are not detailed in the provided results, the general approach to managing drug-related toxicity in the pancreatic cancer trial involved holding the drug and then resuming at a reduced dose.
The following diagram illustrates a general recommended workflow for managing proteinuria in patients on VEGFR tyrosine kinase inhibitors like Vatalanib, synthesized from clinical trial practices and expert reviews [3] [4].
For Grade 1 proteinuria, clinical trials typically continued Vatalanib at the current dose with close monitoring [1]. For Grade 2 or higher proteinuria, the general principle from the trials was to interrupt Vatalanib dosing until the toxicity resolved to Grade ≤1, after which treatment could be resumed at a reduced dose [2] [3]. In cases of severe proteinuria, permanent discontinuation was required [3].
Vatalanib is an oral tyrosine kinase inhibitor with complex pharmacokinetics, primarily metabolized by the cytochrome P450 (CYP) system [1] [2].
| Pharmacokinetic Aspect | Key Findings |
|---|---|
| Primary Metabolizing Enzymes | Extensive hepatic metabolism, mostly CYP3A4-mediated; also a substrate of CYP2D6 and CYP1A2 [1] [2]. |
| Autoinduction | Apparent oral clearance increases 2.3-fold (range: 1.7 to 4.1-fold) from first dose to steady state due to autoinduction of its own metabolism [1]. |
| Elimination Half-life | Approximately 4–6 hours [1] [3]. |
Vatalanib can act as a perpetrator in drug-drug interactions by inhibiting several CYP enzymes. In vitro studies have quantified this inhibitory potential [4].
| Inhibited CYP Enzyme | Inhibition Type | Inhibition Constant (Ki) | Clinical DDI Risk Prediction |
|---|---|---|---|
| CYP2C9 | Competitive | 0.1 µM | High risk with substrates (e.g., (S)-/(R)-warfarin); may increase exposure up to 4.37-fold [4]. |
| CYP3A | Competitive | 0.2 µM | Moderate risk with substrates [4]. |
| CYP1A2 | Non-competitive | 2.0 µM | Potential risk with substrates [4]. |
The following diagram illustrates the core metabolic and inhibitory profile of vatalanib, providing a visual summary of its key interactions.
This methodology is based on a study that used a cocktail assay to evaluate the inhibitory effects of kinase inhibitors like vatalanib on CYP enzymes [4].
Objective: To determine the inhibitory potential (Ki values) of vatalanib on major CYP enzymes (CYP2C9, CYP3A, CYP1A2) using human liver microsomes.
Materials and Reagents:
Workflow:
The experimental workflow for this protocol is summarized below.
Q1: How does vatalanib's autoinduction affect its dosing? The autoinduction of vatalanib's metabolism leads to a significant decrease in systemic exposure over time. This means plasma concentrations after multiple doses will be substantially lower than after the first dose [1]. Dosing regimens, especially in chronic administration, may need to account for this time-dependent clearance.
Q2: Are there any known drug-food interactions with vatalanib? While not directly documented for vatalanib, its status as a CYP3A4 substrate suggests a potential interaction with grapefruit juice, a known strong CYP3A4 inhibitor. It is prudent to advise against consuming grapefruit or its juice during treatment to avoid unexpectedly high drug exposure [1] [5].
Q3: What is the clinical relevance of vatalanib's inhibition of CYP2C9? The inhibition of CYP2C9 is clinically highly relevant due to the narrow therapeutic index of many CYP2C9 substrates. Co-administration of vatalanib with drugs like S-warfarin (a common anticoagulant) is predicted to significantly increase warfarin exposure, raising the risk of serious bleeding events [4]. Close monitoring of INR and warfarin dose adjustment is essential.
The following table outlines the primary resistance mechanisms to Vatalanib and the corresponding strategies being investigated to overcome them.
| Mechanism of Resistance | Proposed Overcoming Strategy | Relevant Cancer Models / Context | Key Findings / Rationale |
|---|---|---|---|
| Upregulation of Myeloid Cells in TME [1] | Combine with CSF1R inhibition (e.g., GW2580) to target immunosuppressive myeloid cells [1]. | Glioblastoma (GBM) [1] | Vatalanib increased CD68+ myeloid cells; CSF1R blockade reduced tumor growth and decreased pro-angiogenic and immunosuppressive cell signatures [1]. |
| Activation of mTOR Signaling [2] | Combine with mTOR inhibition (e.g., Everolimus) for vertical pathway blockade [2]. | Renal Cell Carcinoma (RCC), Advanced Solid Tumors [2] | The combination showed clinical efficacy. MTD was Vatalanib 1000 mg/day + Everolimus 5 mg/day; 29.2% of evaluable RCC patients achieved a partial response [2]. |
| Upregulation of Efflux Transporters (ABCC2 & ATP7A) [3] | Combine with platinum-based chemotherapeutics (e.g., Oxaliplatin) [3]. | Oxaliplatin-resistant Colorectal Cancer [3] | Vatalanib inhibited ABCC2 activity and downregulated ATP7A expression, increasing cellular platinum accumulation and restoring apoptosis [3]. |
| Narrow Kinase Inhibition Spectrum [4] | Consider a switch to a broader-spectrum TKI if resistance emerges [4]. | GIST resistant to Imatinib/Sunitinib [4] | Vatalanib is active despite its narrow spectrum, but this may be a limiting factor in some resistance contexts [4]. |
Here are detailed methodologies for key experiments used to study Vatalanib resistance, which can be implemented in a research setting.
This protocol is used to evaluate if Vatalanib can re-sensitize resistant cancer cells to platinum-based drugs [3].
This protocol uses a chimeric mouse model to study the role of the tumor microenvironment in resistance [1].
Q1: What are the common biomarkers to monitor when assessing emerging resistance to Vatalanib? Emerging biomarkers include increases in CD68+ or CD11b+Gr1+ myeloid cells within the tumor, which suggest evasive resistance via the tumor microenvironment [1]. Changes in circulating plasma factors like increases in PlGF and sVEGFR1, and decreases in sVEGFR2 and sTie2, have been noted as pharmacodynamic markers of VEGFR inhibition and could be monitored for changes [5]. In colorectal cancer models, upregulation of the efflux transporter ABCC2 and the copper transporter ATP7A is associated with cross-resistance to platinum drugs, which Vatalanib can potentially counteract [3].
Q2: Is Vatalanib effective in tumors that have developed resistance to other TKIs? Yes, there is evidence of clinical activity. A phase II trial in GIST patients resistant to imatinib or both imatinib and sunitinib showed that Vatalanib monotherapy resulted in a 40% clinical benefit rate (partial responses + stable disease) [4]. This suggests that Vatalanib's distinct, narrower kinome inhibition profile can still be effective after progression on broader-spectrum TKIs, though the response may be more pronounced in patients with fewer prior TKI treatments [4].
Q3: Are there next-generation compounds being developed to improve on Vatalanib? Yes, research is focused on designing novel analogs to optimize properties and reduce toxicity. Strategies include:
The diagrams below illustrate the core mechanisms of resistance and experimental workflows.
This diagram provides a high-level overview of how Vatalanib works and how different resistance mechanisms can lead to treatment failure. It also points to the rational strategies, detailed in the tables above, to combat each mechanism.
This diagram visualizes the specific mechanistic data from the research, showing how Vatalanib can overcome oxaliplatin resistance by targeting two key efflux transporters [3].
The table below summarizes common toxicities and management strategies identified from clinical trials of vatalanib in combination with other agents.
| Combination Drug | Common Adverse Events (All Grades) | Grade 3/4 Toxicities | Management Strategies & Dose Adjustments |
|---|---|---|---|
| Everolimus (mTOR inhibitor) [1] | Hypertriglyceridemia, Hypercholesterolemia, Fatigue, Vomiting, Nausea, Diarrhea | Not specified in detail; profile was considered "reasonable" | Establish Maximum Tolerated Dose (MTD): Vatalanib 1250 mg QD or 750 mg BID + Everolimus 10 mg QD [1]. |
| Bevacizumab (Anti-VEGF antibody) [2] | Hypertension, Proteinuria | Grade 3 Proteinuria (Nephrotic range) | Use caution; combination leads to additive toxicities. Dose interruptions and modifications required. Further development of this combo is questionable [2]. |
| FOLFOX4 (Chemotherapy) [3] | Well-tolerated combination | No unexpected toxicities reported | No specific management details; combination was deemed safe for further study. |
| Vatalanib Monotherapy (Second-line Pancreatic Cancer) [4] | Hypertension, Fatigue, Abdominal Pain, Elevated Alkaline Phosphatase | Hypertension (20%), Fatigue (17%), Abdominal Pain (17%), Elevated Alkaline Phosphatase (15%) | Implement a "ramp-up" dosing schedule: 250 mg BID (Week 1) → 500 mg BID (Week 2) → 750 mg BID (Week 3+). Two predefined dose reduction levels: 1000 mg/day and 750 mg/day [4]. |
For researchers designing preclinical or clinical studies, here are standardized protocols for assessing key toxicities.
1. Protocol for Hypertension Monitoring [4]
2. Protocol for Proteinuria Assessment [2]
The diagram below outlines a general decision pathway for managing toxicities based on clinical trial protocols.
The table below summarizes the core characteristics and clinical status of these four agents.
| Inhibitor | Primary Mechanism of Action | Key Molecular Targets | Clinical Status | Associated Clinical Toxicities |
|---|---|---|---|---|
| Vatalanib | Tyrosine Kinase Inhibitor (TKI) | VEGFR, PDGFR, c-KIT [1] | Withdrawn [1] | Multiple systemic toxicities [1] |
| Sunitinib | TKI | VEGFR, PDGFR, c-KIT, others [2] | Approved [1] [2] | Cardiotoxicity [1] |
| Pazopanib | TKI | VEGFR-1, -2, -3, PDGFR-α/β [1] | Approved [1] | Cardiotoxicity [1] |
| Axitinib | TKI | VEGFR-1, -2, -3, c-KIT, PDGFR [1] | Approved [1] [2] | Cardiotoxicity [1] |
Direct, head-to-head quantitative comparisons of these drugs' IC50 values were not fully available in the search results. However, the following table presents key experimental findings that illustrate their relative effectiveness from various research models.
| Inhibitor | Experimental Model | Key Efficacy/Toxicity Findings | Notes / Supporting Data |
|---|---|---|---|
| Vatalanib | Zebrafish efficacy-toxicity model [1] | Lack of therapeutic window; associated with multiple systemic toxicities [1] | Aligns with clinical outcome of withdrawal [1]. |
| Sunitinib | Zebrafish efficacy-toxicity model [1] | Demonstrated a therapeutic window; potent anti-angiogenic efficacy [1] | Considered one of the most potent VEGFR inhibitors in this model [1]. |
| Pazopanib | Zebrafish efficacy-toxicity model [1] | Demonstrated a therapeutic window [1] | Approved clinical status is consistent with a positive efficacy-toxicity profile [1]. |
| Axitinib | • Zebrafish model [1] • CAR-T cell study (B-ALL model) [3] | • Demonstrated a therapeutic window [1] • Reduced T-cell exhaustion, enhanced anti-tumor efficacy [3] | Potency is linked to interaction with the DFG motif of VEGFR-2 [4] [5]. |
Here are detailed methodologies for key experiments cited in the literature, which you can use to evaluate VEGF inhibition potency.
Zebrafish Subintestinal Vessel (SIV) Angiogenesis Assay [1]
In Vitro Anti-Proliferation Assay on Renal Cancer Cell Lines [6]
The following diagram illustrates the primary VEGF signaling pathway and the points of inhibition for these TKIs, providing a clear visual of their shared mechanistic context.
Vatalanib's Status: Vatalanib serves as a cautionary example in drug development. Despite targeting key receptors like VEGFR, PDGFR, and c-KIT, its clinical development was halted due to a narrow therapeutic window and significant systemic toxicities, as predicted by zebrafish models [1]. This underscores the importance of integrated efficacy-toxicity profiling early in discovery.
Structural Basis for Potency: The potency of small-molecule VEGFR-2 inhibitors like axitinib is linked to specific structural interactions. Key features include a heteroaryl moiety that binds the ATP site, a central aryl ring in the linker region, and a terminal hydrophobic tail occupying an allosteric site. The interaction with the Asp-Phe-Gly (DFG) motif is particularly critical for high potency [4] [5].
Beyond Angiogenesis: Recent research highlights that VEGF/VEGFR inhibition has effects beyond starving tumors of blood supply. For instance, axitinib has been shown to reduce exhaustion and enhance the persistence of CAR-T cells in leukemia models, suggesting a role in modulating the tumor immune microenvironment [3].
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vatal50anib and other common VEGFR TKIs. A lower IC50 value indicates greater potency [1] [2] [3].
| Inhibitor Name | VEGFR-1 / Flt-1 (nM) | VEGFR-2 / KDR (nM) | Other Key Targets (IC50 in nM) | Clinical Status |
|---|---|---|---|---|
| Vatalanib (PTK787) | 77 [2] | 37 [2] | VEGFR3 (660), PDGFRβ (580), c-Kit (730) [2] | Phase 3 (Investigational) [2] |
| Sunitinib | - | ~10-50 (classed as type I inhibitor) [1] | PDGFR, c-KIT, FLT3 [1] | FDA-Approved [1] [3] |
| Sorafenib | - | ~50-100 (classed as type II inhibitor) [1] | RAF, RET, PDGFR [1] [3] | FDA-Approved [1] [3] |
| Pazopanib | - | ~10-50 (classed as type I inhibitor) [1] | PDGFR, c-KIT [1] | FDA-Approved [1] [3] |
| Axitinib | - | ~10-50 (classed as type I inhibitor) [1] | PDGFR, c-KIT [1] | FDA-Approved [1] [3] |
| Lenvatinib | - | ~10-50 (classed as type II inhibitor) [1] | FGFR1-4, PDGFRα, RET, c-KIT [1] | FDA-Approved [1] [3] |
| Regorafenib | - | ~10-50 (classed as type II inhibitor) [1] | BRAF, BRAF V600E, RET, PDGFR, FGFR1 [1] | FDA-Approved [1] [3] |
> Note on Data: The table lists precise IC50 values for Vatalanib from biochemical assays [2]. For other inhibitors, specific numeric values for VEGFR-1 were not fully available in the search results, and their potency is represented as ranges based on their classification as highly potent type I or type II inhibitors [1].
The quantitative data for Vatalanib is typically generated through standardized kinase and cellular assays.
Understanding how these inhibitors work requires knowledge of their binding mode and the signaling pathways they block.
| Feature | Vatalanib | FOLFIRINOX |
|---|---|---|
| Class / Mechanism | Oral poly-tyrosine kinase inhibitor targeting VEGFR and PDGFR [1] [2] | Combination chemotherapy (Oxaliplatin, Irinotecan, Leucovorin, 5-Fluorouracil) [3] |
| Trial Context | Second-line therapy after gemcitabine-based treatment failure [1] [2] | First-line metastatic therapy [3]; Adjuvant therapy after resection [4] |
| 6-Month Survival | 29% (95% CI, 18-41%) [1] [2] | Not a primary endpoint for this regimen |
| Median Overall Survival | Not reached in phase II trial [1] [2] | Metastatic: 11.1 months vs. Gem (6.8 mos) [3] Adjuvant: 53.5 months vs. Gem (35.5 mos) [4] | | Median Progression-Free Survival | 2 months [1] [2] | Metastatic: 6.4 months vs. Gem (3.3 mos) [3] Adjuvant (DFS): 21.4 months vs. Gem (12.8 mos) [4] | | Objective Response Rate | 3.1% (2 Partial Responses) [1] [2] | 31.6% vs. Gem (9.4%) [3] | | Disease Control Rate | 31% (Response + Stable Disease) [1] [2] | Not specifically reported | | Common Grade 3/4 Adverse Events | Hypertension (20%), Fatigue (17%), Abdominal Pain (17%) [1] [2] | Neutropenia, Febrile neutropenia, Fatigue, Vomiting, Diarrhea [3] [5] |
The differing outcomes above stem from the distinct mechanisms and clinical contexts of each treatment, which are detailed in their trial methodologies.
FOLFIRINOX has been established through multiple pivotal trials in different settings:
The fundamental difference between these treatments lies in their mechanisms: FOLFIRINOX is a cytotoxic chemotherapy combination, while Vatalanib is a targeted anti-angiogenic agent.
The data reveals that Vatalanib and FOLFIRINOX are not direct competitors but represent different strategic approaches:
For researchers, this comparison highlights several key points:
The table below summarizes the design and antiproliferative activity of key 1,2,3-benzotriazine compounds from one research effort. The activity is measured by the GI50, which is the concentration required to inhibit 50% of cell growth [1].
Table: Design and Antiproliferative Activity of Novel 1,2,3-Benzotriazines [1]
| Compound | R1 (C7 Position) | R2 (C6 Position) | R3 (C4 Anilino Group) | GI50 (μM) in MVECs |
|---|---|---|---|---|
| 8a | H | H | 4-Cl | >80 |
| 8b | CH3CH2O | CH3O | 4-Cl | 26.54 ± 1.43 |
| 8j | Cl(CH2)3O | CH3O | 4-Cl | 18.59 ± 1.31 |
| 8i | Cl(CH2)3O | CH3O | 3,4-di-Cl | 11.02 ± 0.49 |
| 8m | Cl(CH2)3O | CH3O | 3-Cl, 4-F | 7.98 ± 0.35 |
| 8r | Cl(CH2)3O | CH3O | H | >80 |
| Vatalanib (PTK787) | 38.15 ± 2.07 |
Key Structure-Activity Relationship (SAR) Findings [1]:
The most promising compound, 8m, was further evaluated in various cancer cell lines. The study found it to be 4- to 10-fold more potent than Vatalanib in inhibiting the growth of T47D breast cancer cells, DU145 and PC-3 prostate cancer cells, LL/2 murine Lewis lung cancer cells, and B16F0 melanoma cells [1].
The biological data in the table above was generated using the following standardized methodology, which you can use to contextualize the results [1].
This experimental workflow is summarized in the following diagram:
The design of these 1,2,3-benzotriazine analogs is based on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis [2] [3]. Inhibiting this receptor disrupts the blood supply to tumors, thereby inhibiting their growth.
The diagram below illustrates the simplified VEGFR2 signaling pathway that these inhibitors target, and how their binding disrupts downstream signaling crucial for tumor growth [2] [4] [3].
While the data for 1,2,3-benzotriazines is promising, other molecular frameworks are also being explored as VEGFR2 inhibitors. Recent research indicates strong interest in:
The table below summarizes the key findings on Vatalanib's activity from the search results:
| Cancer Type / Model | Experimental Model Type | Key Findings on Vatalanib Activity | Citation |
|---|---|---|---|
| Gastric Cancer | In vivo xenograft model (nude mice) | Reduced tumor size; most effective in combination with Everolimus (approx. 50% greater reduction vs. monotherapy). | [1] |
| Multiple Myeloma | In vitro (cell culture) | Inhibited proliferation and migration of Multiple Myeloma cells. | [2] |
| Various Carcinomas | In vivo (subcutaneous, nude mice); in vitro (HUVEC tube formation) | Inhibited growth of several human carcinomas; blocked endothelial cell tube formation (angiogenesis). | [2] |
For context, the table below shows the activity of other VEGFR-2 inhibitors from a recent study, which exemplifies the type of multi-cell line data that is available for similar compounds. Please note that this data is for different compounds, not for Vatalanib.
| Compound | Cell Line (IC50 in μM) | VEGFR-2 Inhibition (IC50 in nM) | Citation |
|---|---|---|---|
| 8a | MCF-7: 0.6955, HepG-2: 0.1871, K-562: 0.1884 | 62.505 - 74.864 nM | [3] |
| 9b | MCF-7: 0.2090, HepG-2: 0.1944, K-562: 0.1902 | 19.320 - 66.436 nM | [3] |
| Sorafenib (Control) | MCF-7: 0.1283, HepG-2: 0.0844, K-562: 0.0606 | 87.993 - 95.735 nM | [3] |
For the gastric cancer xenograft study that provided the key in vivo data for Vatalanib [1], the experimental workflow was as follows:
The core measurement was the change in tumor size under different treatment regimens. The significant finding was that the combination of Vatalanib and Everolimus was superior to either agent alone [1]. Pharmacodynamic analysis showed that Everolimus decreased human cancer cell-derived VEGF (hVEGF), and the combination showed a trend toward reducing murine host-derived VEGF (mVEGF), suggesting a combined effect on the tumor microenvironment [1].
Based on the gathered information, here are some key points for your drug development work:
The table below summarizes key Grade 3/4 adverse events associated with vatalanib and other selected VEGFR inhibitors from clinical trials.
Table 1: Comparison of Common Grade 3/4 Adverse Events Associated with VEGFR Inhibitors
| Adverse Event | Vatalanib (Pancreatic Cancer, Phase II) [1] | Vatalanib (Colorectal Cancer, Phase III) [2] | Cediranib (Colorectal Cancer, Phase II) [3] | VEGFR TKIs vs. Bevacizumab (mCRC Meta-Analysis) [4] |
|---|
| Hypertension | 20% | 23% | 20 mg: Not Specified (NS) 30 mg: NS | Significantly Higher with TKIs | | Fatigue | 17% | 14.7% (G2+) | NS | Significantly Higher with TKIs | | Diarrhea | NS | NS | NS | Significantly Higher with TKIs | | Neutropenia | NS | 37% (G3/4) | NS | Significantly Higher with TKIs | | Thrombocytopenia| NS | NS | NS | Significantly Higher with TKIs | | Abdominal Pain | 17% | - | - | - | | Elevated ALP | 15% | - | - | - | | Vomiting | 6% | - | - | - | | Nausea | 4% | - | - | - | | Pulmonary Embolism| - | 5.7% | - | - |
Key Safety Notes:
Vatalanib is an oral tyrosine kinase inhibitor that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3 [2] [5]. By binding to the intracellular ATP-binding site of these receptors, it inhibits VEGF-mediated angiogenesis, a critical process for tumor growth and metastasis. At higher concentrations, it also inhibits other kinases like PDGFR-β, c-KIT, and c-Fms [2] [5].
The following diagram illustrates the VEGF/VEGFR signaling pathway and how vatalanib exerts its inhibitory effect.
The safety data for vatalanib was characterized through standardized clinical trial methodologies:
For researchers and clinicians, the safety profile of vatalanib must be considered in a broader context:
The table below summarizes the key efficacy data from a Phase II trial of vatalanib as a second-line therapy for advanced pancreatic cancer, alongside results from trials in other cancers for context [1] [2].
| Cancer Type | Trial Phase & Design | Key Efficacy Metrics (Vatalanib) | Historical Context / Comparator |
|---|
| Advanced Pancreatic Cancer [1] [2] | Phase II, single-arm (N=67) 2nd-line after gemcitabine failure | - 6-month Survival: 29% (95% CI, 18-41%)
Vatalanib (PTK787/ZK222584) is an orally active small-molecule tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis, the process by which tumors develop new blood vessels [4].
The following diagram illustrates the primary signaling pathways targeted by vatalanib and the consequent experimental biomarkers monitored in clinical trials.
| Compound | GI₅₀ in MVECs (μM) | Cell Line Assayed (Compared to PTK787) | Potency Fold-Increase vs. PTK787 |
|---|---|---|---|
| Vatalanib (PTK787) | 38.15 ± 2.07 [1] | Microvascular Endothelial Cells (MVECs) [1] | (Baseline) |
| Novel Benzotriazine 8m | 7.98 ± 0.35 [1] | Microvascular Endothelial Cells (MVECs) [1] | Not specified for MVECs |
| Vatalanib (PTK787) | Data not shown in source [1] | T47D, DU145, PC-3, LL/2, B16F0 [1] | (Baseline) |
| Novel Benzotriazine 8m | Data not shown in source [1] | T47D (breast), DU145 & PC-3 (prostate), LL/2 (lung), B16F0 (melanoma) [1] | 4 to 10-fold more potent [1] |
The superior activity of compound 8m is attributed to specific structural modifications. The researchers designed it by replacing the phthalazine core in Vatalanib with a 1,2,3-benzotriazine scaffold and introducing key substituents [1].
The search results provide the following details on the key experiments conducted:
The design of these novel benzotriazine compounds was based on the structures of known kinase inhibitors, Vatalanib and Vandetanib. The core hypothesis was that replacing the benzodizine ring in these drugs with a 1,2,3-benzotriazine could lead to increased antitumor activity [1]. These inhibitors primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a key driver of tumor angiogenesis.
The following diagram illustrates the signaling pathway targeted by these compounds and the logical workflow of the research study.
Irritant;Health Hazard